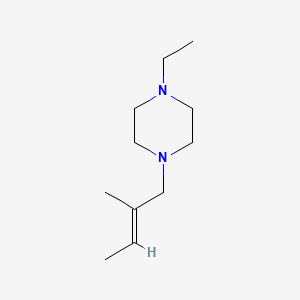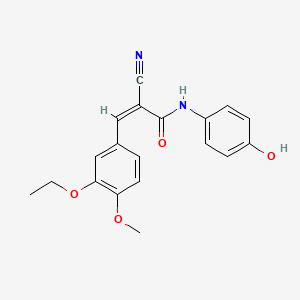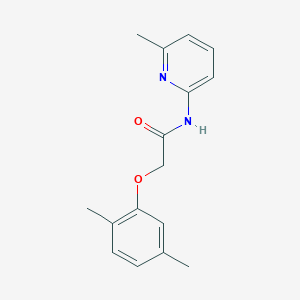
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea, also known as CMPTU, is a chemical compound commonly used in scientific research. It is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. The TRPM8 ion channel is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell survival. CMPTU has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neuropathic pain, and cold hypersensitivity.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea exerts its pharmacological effects by selectively inhibiting the TRPM8 ion channel, which is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell survival. TRPM8 is a non-selective cation channel that is activated by cold temperature, menthol, and certain chemical compounds. By inhibiting the TRPM8 ion channel, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea can modulate various physiological processes, including pain sensation and cancer cell survival.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to modulate various biochemical and physiological processes, including cancer cell survival, pain sensation, and thermoregulation. In cancer research, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuropathic pain research, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to alleviate pain by inhibiting the TRPM8 ion channel, which is involved in cold hypersensitivity. In addition, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has also been studied for its potential applications in the treatment of cold hypersensitivity, migraine, and prostate cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has several advantages and limitations for lab experiments. One of the advantages of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea is its potent and selective inhibition of the TRPM8 ion channel, which makes it a useful tool for studying the physiological and pathological functions of TRPM8. In addition, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neuropathic pain, and cold hypersensitivity. However, one of the limitations of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea is its potential off-target effects, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea. One potential direction is the development of more potent and selective TRPM8 inhibitors for the treatment of cancer, neuropathic pain, and cold hypersensitivity. Another potential direction is the study of the physiological and pathological functions of TRPM8 in various diseases, including cancer, neuropathic pain, and cold hypersensitivity. In addition, the potential off-target effects of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea should be further investigated to ensure the specificity of its pharmacological effects. Overall, the study of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea and its target TRPM8 has significant implications for the development of novel therapeutics for various diseases.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea can be synthesized using a multi-step process involving the reaction of 3-chloro-2-methylbenzoyl chloride with 2-aminopyridine, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuropathic pain research, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to alleviate pain by inhibiting the TRPM8 ion channel, which is involved in cold hypersensitivity. In addition, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has also been studied for its potential applications in the treatment of cold hypersensitivity, migraine, and prostate cancer.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S/c1-9-10(14)5-4-6-11(9)16-13(18)17-12-7-2-3-8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSKNHDZLFWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)


![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)

![5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)



![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)